Methyl 2-[(chlorosulfonyl)methyl]benzoate
Description
Methyl 2-[(chlorosulfonyl)methyl]benzoate is a bifunctional organic compound supplied for research and development purposes. biosynth.com Its structure is characterized by a benzene (B151609) ring substituted at the ortho positions with a methyl ester group and a chlorosulfonylmethyl group. This arrangement of functional groups makes it a specific reagent in synthetic organic chemistry.
Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | methyl 2-(chlorosulfonylmethyl)benzoate nih.gov |
| CAS Number | 103342-27-4 nih.gov |
| Molecular Formula | C₉H₉ClO₄S nih.gov |
| InChI Key | DZNIVKJHYLMSST-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl nih.gov |
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 248.68 g/mol nih.gov |
| Appearance | White to pale yellow or cream powder thermofisher.com |
| Complexity | 319 nih.gov |
| Topological Polar Surface Area | 68.8 Ų nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 4 nih.gov |
| Rotatable Bond Count | 4 nih.gov |
The significance of this compound in modern organic synthesis stems from its nature as a bifunctional molecule. It incorporates two key reactive sites: the sulfonyl chloride and the methyl ester. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing reactions with nucleophiles. wikipedia.org This reactivity is characteristic of sulfonyl chlorides in general and is the primary feature defining the compound's role in synthesis.
Its principal role is to act as a building block or scaffold. biosynth.com Chemists can utilize this compound to introduce the o-methoxycarbonylbenzylsulfonyl moiety into a target molecule. The most common transformation involves the reaction of the sulfonyl chloride group with primary or secondary amines to form stable sulfonamide linkages. wikipedia.org This reaction is a fundamental method for constructing a wide array of organic compounds. Similarly, it can react with alcohols to produce sulfonate esters. The presence of the methyl ester group on the same molecule offers a secondary site for chemical modification, such as hydrolysis to a carboxylic acid or amidation, allowing for further diversification of the molecular structure.
The synthetic utility of this compound is centered on its application as a research chemical for creating novel compounds. While extensive research trajectories leading to large-scale commercial products are not widely documented for this specific isomer, its value lies in its potential for discovery chemistry.
Research involving this compound would likely follow a trajectory of synthesizing libraries of new molecules. By reacting this compound with various amines, alcohols, or other nucleophiles, researchers can generate a diverse set of derivatives. These new compounds, containing the core structure of the parent molecule, can then be screened for potential biological activity or evaluated for unique material properties. The compound serves as a versatile starting material for exploratory synthesis, where the goal is to build and test new molecular architectures. biosynth.com
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(chlorosulfonylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNIVKJHYLMSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103342-27-4 | |
| Record name | methyl 2-[(chlorosulfonyl)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 2 Chlorosulfonyl Methyl Benzoate and Its Analogues
Established and Contemporary Synthesis Routes
The industrial production of Methyl 2-[(chlorosulfonyl)methyl]benzoate and its analogues predominantly relies on the diazotization of an aromatic amine followed by a chlorosulfonylation reaction. google.com However, alternative pathways are also being explored to offer greater flexibility and address specific synthetic challenges.
Diazotization-Chlorosulfonylation Approaches
The conversion of a primary aromatic amine, such as methyl 2-aminobenzoate (methyl anthranilate), into the corresponding sulfonyl chloride is a cornerstone of fine chemical manufacturing. google.com This process begins with the formation of a diazonium salt, a highly reactive intermediate, which is then subjected to chlorosulfonylation. organic-chemistry.org
In a typical batch process, the synthesis is conducted in a series of discrete steps within a single reactor. For the synthesis of analogous compounds like 2-chloro-sulfonyl-3-methyl benzoate (B1203000), the process involves the diazotization of 2-amino-3-methyl benzoate using sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at low temperatures, generally between -10°C and 5°C. google.com The resulting diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the final sulfonyl chloride product. google.comprepchem.com
The key steps in a representative batch diazotization-chlorosulfonylation are:
Diazotization : The aromatic amine is dissolved in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and a solvent like glacial acetic acid. The mixture is cooled to a low temperature (typically 0-10°C) to ensure the stability of the diazonium salt. prepchem.com An aqueous solution of sodium nitrite is then added slowly to form the diazonium salt intermediate. google.comprepchem.com The reaction is highly exothermic, and careful temperature control is crucial to prevent the decomposition of the unstable diazonium salt. google.com
Chlorosulfonylation : The prepared diazonium salt solution is added to a suspension containing sulfur dioxide and a copper(I) or copper(II) chloride catalyst. prepchem.comresearchgate.net The reaction proceeds with the evolution of nitrogen gas, and the sulfonyl chloride group is introduced onto the aromatic ring. prepchem.com
Workup and Isolation : After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which may be further purified. prepchem.com
While widely used, batch processes suffer from several drawbacks, including challenges in controlling the temperature of highly exothermic reactions, the accumulation of hazardous diazonium salt intermediates, and lower mass and heat transfer efficiency, which can impact yield and safety. google.com
Table 1: Representative Batch Process Parameters for Diazotization-Chlorosulfonylation of Methyl Anthranilate Analogues
| Parameter | Value/Condition | Source |
| Starting Material | Methyl 6-chloro-anthranilate | prepchem.com |
| Diazotization Temp. | 0°C to +10°C | prepchem.com |
| Reagents | Sodium nitrite, aq. HCl | prepchem.com |
| Chlorosulfonylation | SO₂ in glacial acetic acid | prepchem.com |
| Catalyst | Copper(I) chloride, Copper(II) chloride | prepchem.com |
| --- | --- | --- |
| Starting Material | 2-amino-3-methyl benzoate | google.com |
| Diazotization Temp. | -10°C to 5°C | google.com |
| Reagents | Sodium nitrite, conc. HCl, acetic acid | google.com |
| Chlorosulfonylation | Sulfur dioxide in acetic acid | google.com |
| Reaction Temp. | 10°C to 25°C | google.com |
To address the shortcomings of batch processing, continuous-flow methodologies have been developed. researchgate.net Flow chemistry offers superior control over reaction parameters, enhanced safety by minimizing the accumulation of unstable intermediates, and improved heat and mass transfer. acs.orgnih.gov This technology is particularly well-suited for hazardous reactions like diazotization. google.com
An efficient continuous-flow process for synthesizing methyl 2-(chlorosulfonyl)benzoate from methyl 2-aminobenzoate has been described. acs.orgresearchgate.net This system typically involves pumping streams of the reactants through mixers and into temperature-controlled tubular or tank reactors. google.comacs.org For instance, a process can utilize a three-inlet flow reactor for the initial diazotization, followed by chlorosulfonylation in a tandem tank reactor. acs.orgresearchgate.net The advantages of this approach include a significant reduction in residence time (to as little as one minute), higher yields, and improved operational safety. researchgate.net
A significant challenge in the synthesis of sulfonyl chlorides via diazotization is the competing hydrolysis of the diazonium salt intermediate, which leads to the formation of undesired phenolic byproducts. In batch reactors, localized hotspots and longer reaction times can exacerbate this issue. google.com
Continuous-flow reactors provide an effective solution for mitigating these side reactions. acs.org The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat removal, enabling precise isothermal control even for highly exothermic processes. researchgate.net This prevents the temperature spikes that promote decomposition and hydrolysis. Furthermore, the rapid mixing achieved in flow reactors ensures that the diazonium salt intermediate reacts swiftly in the subsequent chlorosulfonylation step, minimizing its residence time in the acidic aqueous environment and thus decreasing the opportunity for hydrolysis. acs.orgresearchgate.net It has been demonstrated that hydrolysis can be eminently decreased in a continuous-flow process, even when using high concentrations of hydrochloric acid. acs.orgresearchgate.net
The transition from laboratory-scale synthesis to industrial production requires robust and scalable processes. Continuous-flow technology is inherently scalable, as throughput can be increased by extending the operation time or by "scaling out" (running multiple reactors in parallel).
Optimization of a continuous-flow process for methyl 2-(chlorosulfonyl)benzoate synthesis has demonstrated its potential for industrial application. acs.orgresearchgate.net By carefully controlling parameters such as reactant concentrations, flow rates, and residence times, significant improvements in efficiency can be achieved. For example, a mass flow rate of 4.58 kg/h for methyl 2-aminobenzoate has been achieved, corresponding to a throughput of 18.45 kg/h of the diazonium salt solution. acs.orgresearchgate.net This optimized process resulted in a product yield of 91.7%, a substantial improvement over many batch processes, while greatly enhancing safety and reducing reaction time. researchgate.net Such high space-time yields underscore the economic and operational advantages of continuous manufacturing for this class of compounds. rsc.org
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of Methyl 2-(chlorosulfonyl)benzoate
| Feature | Batch Process | Continuous-Flow Process | Source |
| Safety | Accumulation of large amounts of unstable diazonium salts | Small quantities of intermediates at any given time | google.comresearchgate.net |
| Heat Transfer | Low efficiency, potential for hotspots | High efficiency, excellent temperature control | google.comresearchgate.net |
| Residence Time | Long (hours) | Short (minutes) | prepchem.comresearchgate.net |
| Side Reactions | Prone to hydrolysis and decomposition | Hydrolysis and decomposition significantly reduced | acs.orgresearchgate.net |
| Yield | Variable, often lower | High (e.g., 91.7%) | researchgate.net |
| Scalability | Complex | Straightforward (scaling-out or longer runs) | researchgate.net |
| Throughput | Limited by reactor volume | High (e.g., 18.45 kg/h of intermediate solution) | acs.orgresearchgate.net |
Continuous-Flow Reactor Implementations for Enhanced Efficiency
Alternative Synthetic Pathways to this compound
Beyond the prevalent diazotization route, other synthetic strategies exist for the preparation of aryl sulfonyl chlorides. These alternatives can be valuable when the starting amine is unavailable or when different substitution patterns are desired.
One such method involves a nucleophilic aromatic substitution followed by oxidative chlorination. For the synthesis of the analogue methyl 2-chlorosulfonyl-3-methylbenzoate, a process starting from methyl 2-nitro-3-methylbenzoate has been developed. google.com In this "cascade" method, the nitro-compound reacts with benzyl isothiourea hydrochloride to form a benzyl thioether intermediate. This intermediate is then subjected to oxidation with an agent like chlorine or sodium hypochlorite to directly form the desired sulfonyl chloride. This approach avoids the use of diazotization and can be performed as a continuous reaction in a solution state, embodying principles of green chemistry. google.com
Another established method is the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid. google.com In this electrophilic substitution reaction, an aromatic precursor is treated with an excess of chlorosulfonic acid, often with heating, to introduce the chlorosulfonyl group directly onto the ring. google.com The position of substitution is governed by the existing substituents on the aromatic ring.
Furthermore, a general and robust method for preparing sulfonyl chlorides involves the oxidative chlorination of thiols or disulfides. rsc.org This transformation can be efficiently carried out in a continuous-flow system using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the chlorination and oxidation steps. rsc.org This pathway offers a completely different retrosynthetic disconnection and is applicable to a wide range of aromatic and aliphatic substrates.
Electrophilic Sulfonation of Methyl Benzoate Derivatives
Electrophilic aromatic substitution is a cornerstone of benzene (B151609) ring functionalization. In the context of methyl benzoate derivatives, the introduction of a chlorosulfonyl group is influenced by the electronic properties of the substituents on the aromatic ring. The ester group in methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position quizlet.comscribd.com. This directing effect is a consequence of the resonance structures of the carbocation intermediate (the arenium ion), where attack at the ortho or para positions would place a destabilizing positive charge adjacent to the electron-withdrawing ester group scribd.com.
While the direct chlorosulfonation of the parent methyl benzoate to yield the ortho-substituted product is not the primary route due to this directing effect, the principles of electrophilic aromatic substitution are fundamental. The reaction typically involves a highly reactive electrophile. For instance, in the analogous nitration of methyl benzoate, a potent electrophile, the nitronium ion (NO2+), is generated by reacting nitric acid with a stronger acid like sulfuric acid quizlet.comma.eduaiinmr.com. A similar principle applies to sulfonation, where sulfur trioxide (SO3) or a related species acts as the electrophile.
The reaction conditions for such substitutions must be carefully controlled. For example, in the nitration of methyl benzoate, the reaction is exothermic and requires cooling to prevent the formation of byproducts ma.edu.
Novel Precursors and Reaction Cascades
Modern synthetic chemistry increasingly focuses on efficiency and sustainability, leading to the development of novel reaction pathways that utilize innovative precursors and reaction cascades. These methods often bypass the limitations of traditional electrophilic aromatic substitution.
One such approach involves a continuous-flow diazotization process. In a highly efficient synthesis of a related compound, methyl 2-(chlorosulfonyl)benzoate, methyl 2-aminobenzoate is used as the precursor. This process involves diazotization in a continuous-flow reactor followed by chlorosulfonylation acs.orgresearchgate.net. This method is advantageous as it allows for rapid and safe handling of potentially unstable diazonium salt intermediates and can significantly inhibit side reactions like hydrolysis acs.orgresearchgate.net. A high throughput of the diazonium salt solution has been reported, demonstrating the potential for industrial-scale application acs.orgresearchgate.net.
Another innovative strategy employs a cascade reaction sequence for the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate, an analogue of the target compound. This method starts with 2-nitro-3-methyl benzoate and benzyl isothiourea hydrochloride google.com. The process involves the formation of a benzyl thioether intermediate, which is then subjected to an oxidative chlorination to yield the final product. A key advantage of this cascade method is that the intermediate does not need to be isolated and purified, streamlining the synthesis and embodying principles of green chemistry google.com.
| Step | Reactants | Key Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| 1. Thioether Formation | Methyl 2-nitro-3-methylbenzoate, Benzyl isothiourea hydrochloride | Cesium carbonate, DMF | 25-30 | 4 | 72 |
| 2. Oxidative Chlorination | Benzyl thioether intermediate | Sodium hypochlorite, Hydrochloric acid | 0-5 | 2 |
Data sourced from patent CN112979506A google.com.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer pathways to desired molecules with high selectivity and efficiency, often under milder conditions than traditional stoichiometric reactions.
Copper-Catalyzed Sulfonylation Reactions
Copper catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. These methods can enable the synthesis of aryl sulfonyl compounds through mechanisms that differ from classical electrophilic substitution.
One significant advancement is the copper-mediated ortho-C–H sulfonylation of benzoic acid derivatives rsc.orgnih.gov. This strategy utilizes an 8-aminoquinoline moiety as a bidentate directing group, which coordinates to the copper catalyst and positions it for the selective functionalization of the C-H bond at the ortho position rsc.orgnih.gov. This approach allows for the synthesis of various aryl sulfones with excellent regioselectivity rsc.orgnih.gov. While this method produces aryl sulfones rather than sulfonyl chlorides, it represents a key catalytic strategy for the targeted sulfonylation of benzoic acid derivatives.
| Substrate | Sulfonylating Agent | Catalyst/Mediator | Directing Group | Key Feature |
|---|---|---|---|---|
| Benzoic acid derivatives | Sodium sulfinates | Copper | 8-aminoquinoline | High ortho-regioselectivity |
Furthermore, copper-catalyzed reactions can be employed for the synthesis of functionalized aryl sulfonamides from sodium sulfinates, which are stable, solid commodity chemicals semanticscholar.org. Mechanistic studies suggest a radical coupling pathway involving sulfonyl and anilinium radicals generated through the action of the copper catalyst and an oxidant semanticscholar.org. While not a direct synthesis of the target sulfonyl chloride, this highlights the versatility of copper catalysis in constructing the core sulfonyl-aryl bond present in these molecules and their derivatives.
Elucidating the Chemical Reactivity and Transformation Pathways of Methyl 2 Chlorosulfonyl Methyl Benzoate
Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety
The chlorosulfonyl group of methyl 2-[(chlorosulfonyl)methyl]benzoate is a primary site for nucleophilic attack, leading to the formation of a diverse range of derivatives. This reactivity is analogous to that of other sulfonyl chlorides. ucl.ac.ukmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic sulfur atom, followed by the elimination of the chloride leaving group, resulting in a tetrahedral intermediate. libretexts.org
Formation of Sulfonamide Derivatives with Amines
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of sulfonamides. nih.govnih.gov This reaction is a cornerstone in medicinal chemistry and materials science due to the prevalence of the sulfonamide functional group in various bioactive molecules and polymers. ucl.ac.uktheses.cz
The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can influence the reaction rate and yield. A variety of amines, both aromatic and aliphatic, can be used to generate a library of sulfonamide derivatives. nih.gov
Table 1: Examples of Sulfonamide Synthesis from this compound and Various Amines
| Amine Reactant | Product | Reaction Conditions | Reference |
| Ammonia | Methyl 2-[(aminosulfonyl)methyl]benzoate | Acetonitrile (B52724) or dioxane, room temperature | google.com |
| Primary Amines (e.g., Aniline) | N-Aryl-N'-[2-(methoxycarbonyl)benzyl]sulfonamide | Varies, often with a base like triethylamine | theses.cz |
| Secondary Amines (e.g., Piperidine) | Methyl 2-{[piperidino(oxido)-λ⁶-sulfanyl]methyl}benzoate | Varies, often with a base like triethylamine | theses.cz |
Synthesis of Sulfonate Esters and Sulfonothioates
Beyond sulfonamides, the chlorosulfonyl group of this compound can react with other nucleophiles to form sulfonate esters and sulfonothioates.
The reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. ucl.ac.uk This transformation is valuable for introducing the sulfonate ester functionality, which can serve as a leaving group in subsequent reactions or as a key structural element.
Similarly, reaction with thiols leads to the formation of sulfonothioates. The reactivity of thiols in this context can vary, with aromatic thiols often showing higher reactivity than aliphatic thiols. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to favor the desired product. nih.gov
Hydrolytic Stability and Decomposition Pathways in Different Media
The stability of this compound is significantly influenced by the presence of water and the pH of the medium. The chlorosulfonyl group is susceptible to hydrolysis, a reaction that can compete with the desired nucleophilic substitution.
In neutral aqueous media, the hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid can occur. The rate of this hydrolysis is dependent on temperature, with higher temperatures accelerating the decomposition. psu.edu
Under acidic conditions, the ester group of this compound can also undergo hydrolysis, particularly at elevated temperatures. psu.eduacs.org The presence of a strong acid like sulfuric acid can protonate the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by water. ma.edu Continuous-flow reaction technology has been shown to inhibit side reactions like hydrolysis during the synthesis of related compounds. acs.orgacs.org
In alkaline media, the hydrolysis of both the chlorosulfonyl and the ester moieties is generally faster. psu.edu The hydroxide (B78521) ion is a more potent nucleophile than water and can readily attack both the sulfonyl and carbonyl groups. The hydrolysis of the ester group under basic conditions is known as saponification. psu.eduresearchgate.net
Advanced Mechanistic Investigations of this compound Reactions
Detailed mechanistic studies provide deeper insights into the reactivity of this compound. The reaction of the precursor, methyl 2-aminobenzoate, to form the diazonium salt intermediate is a critical step in one of the common synthetic routes. acs.orggoogle.com The efficiency of this diazotization can be influenced by factors such as acid concentration and temperature, with side reactions like hydrolysis being a potential issue. acs.org
The subsequent reaction with sulfur dioxide and a chlorine source to form the sulfonyl chloride proceeds through a complex mechanism. google.com The use of continuous-flow reactors has been explored to control reaction parameters precisely and minimize the formation of byproducts. acs.orgpismin.com
Furthermore, the reactivity of the final product in nucleophilic substitution reactions can be understood by considering the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the methoxycarbonyl group can influence the electrophilicity of the sulfonyl chloride. mnstate.edubrainly.com Computational studies, though not extensively reported for this specific molecule in the provided context, are powerful tools for elucidating reaction mechanisms and predicting reactivity.
Strategic Applications of Methyl 2 Chlorosulfonyl Methyl Benzoate in Academic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The structural attributes of Methyl 2-[(chlorosulfonyl)methyl]benzoate make it a valuable precursor in the assembly of intricate molecules. The presence of the chlorosulfonyl group provides a handle for the introduction of sulfonamide linkages, a common motif in bioactive compounds. Simultaneously, the methyl benzoate (B1203000) portion can be subjected to various modifications, such as hydrolysis, amidation, or reduction, to further elaborate the molecular scaffold.
Precursor in Pharmaceutical Intermediates and Drug Scaffolds
In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the availability of versatile building blocks that can be readily incorporated into diverse molecular frameworks. This compound and its structural analogs serve as important synthons for the preparation of pharmaceutical intermediates and drug scaffolds.
The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of the diuretic bumetanide, for instance, involves the sulfonylchlorination of 4-chlorobenzoic acid to form 4-chloro-3-chlorosulfonylbenzoic acid, a related structural motif. wikipedia.org This highlights the general utility of chlorosulfonylated benzoic acids in the synthesis of sulfonamide-containing drugs.
The primary utility of this compound in this context lies in its reactive sulfonyl chloride group. This group readily reacts with primary and secondary amines to form stable sulfonamide bonds. A general and efficient method for the synthesis of sulfonamide derivatives involves the reaction of sulfonyl chlorides with amino acids or other amine-containing fragments in the presence of a base, such as sodium carbonate, in an aqueous medium. mdpi.com This straightforward and often high-yielding reaction makes compounds like this compound attractive starting materials for creating libraries of sulfonamide-containing compounds for biological screening. A study on the synthesis of 2-sulfonamidebenzamides as allosteric modulators of MrgX1 demonstrated the coupling of anthranilic acids with sulfonyl chlorides to produce the desired sulfonamide core structure. nih.gov
| Reactant 1 | Reactant 2 | Product Class | Key Reaction |
| This compound | Primary or Secondary Amine | Sulfonamides | Sulfonamide bond formation |
| ortho-Sulfonyl chloride benzoic acid esters | Amines | Sulfonamide derivatives | Nucleophilic acyl substitution |
This table illustrates the general reaction for the synthesis of sulfonamides from chlorosulfonylated benzoic acid esters.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The design of kinase inhibitors often involves the creation of molecules that can fit into the ATP-binding pocket of the enzyme.
While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented in public literature, the structural motifs accessible from this building block are relevant to kinase inhibitor design. For example, the synthesis of novel triazole derivatives as Aurora-A kinase inhibitors involved the reaction of a benzenesulfonyl chloride with an amino-triazole derivative to form a key sulfonamide linkage. mdpi.com This demonstrates the importance of sulfonyl chlorides in creating the scaffolds for such inhibitors. The development of pyrimidine-based Aurora kinase inhibitors also featured the coupling of amines with sulfonyl chlorides to generate sulfonamide derivatives. nih.gov The versatility of the methyl ester in this compound allows for further functionalization, enabling the synthesis of a diverse range of potential kinase inhibitors.
A significant challenge in drug development is overcoming poor pharmacokinetic properties of a drug candidate, such as low oral bioavailability. Prodrug strategies are often employed to temporarily modify the structure of a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Ester prodrugs are a common approach, where a polar functional group, like a carboxylic acid or a hydroxyl group, is masked with an ester to increase lipophilicity and enhance membrane permeability. researchgate.netscirp.org
This compound can be envisioned as a participant in prodrug strategies in a couple of ways. Firstly, the methyl ester itself could be part of a prodrug design, intended to be hydrolyzed in vivo by esterases to release an active carboxylic acid. More strategically, the entire molecule can be used to build a larger prodrug scaffold. For instance, the sulfonyl chloride can be reacted with a hydroxyl-containing drug to form a sulfonate ester prodrug. While less common than carboxylate esters, sulfonate esters can also serve as cleavable linkers. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid to form sulfonic esters with hydroxyl-containing lipids has been developed for analytical purposes, showcasing the reactivity of this functional group. nih.gov The design of ester prodrugs of the iron chelator 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41) involved the esterification of a hydroxyl group to improve efficacy, demonstrating a successful application of this strategy. researchgate.net
| Parent Drug Functional Group | Prodrug Moiety from Intermediate | Resulting Prodrug Linkage | Rationale |
| Amine | Methyl 2-carboxybenzylsulfonyl | Sulfonamide | Stable linkage, part of scaffold |
| Hydroxyl | Methyl 2-carboxybenzylsulfonyl | Sulfonate Ester | Potential for in vivo cleavage |
| Carboxylic Acid | (Chlorosulfonyl)methylbenzyl alcohol (after reduction) | Ester | Increased lipophilicity |
This table outlines potential strategies for incorporating this compound or its derivatives into prodrug design.
Building Block for Agrochemical Synthesis
The application of this compound and its analogs extends to the agrochemical industry, where it serves as a valuable building block for the synthesis of herbicides.
Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates and their selective action against weeds. mdpi.comacs.org They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. nih.govtandfonline.com
A key step in the synthesis of many sulfonylurea herbicides is the reaction of a sulfonyl chloride with an isocyanate or a carbamate. A structurally similar compound, 2-chlorosulfonyl-3-methyl benzoate, is a pivotal intermediate in the industrial synthesis of the sulfonylurea herbicide triflusulfuron-methyl. Patents describe the synthesis of 2-chlorosulfonyl-3-methyl benzoate from 2-amino-3-methyl benzoate via diazotization followed by sulfonyl chlorination. This intermediate is then reacted with a heterocyclic amine to form the final sulfonylurea product. The process highlights the industrial importance of ortho-substituted chlorosulfonyl benzoic acid esters in the production of this class of herbicides.
| Intermediate | Herbicide Class | Key Synthetic Step |
| 2-chlorosulfonyl-3-methyl benzoate | Sulfonylurea | Reaction with a heterocyclic amine/isocyanate |
| This compound | Sulfonylurea (potential) | Reaction with a heterocyclic amine/isocyanate |
This table shows the established use of a related compound and the potential application of this compound in herbicide synthesis.
Derivatization in Materials Science and Polymer Chemistry
For instance, polymers possessing hydroxyl (-OH) or primary/secondary amine (-NHR) groups can be functionalized through sulfonamide or sulfonate ester linkages. This type of surface modification can be employed to alter the hydrophilicity, biocompatibility, or adhesion properties of a material. The reaction would proceed via a nucleophilic attack of the polymer's functional group on the sulfur atom of the chlorosulfonyl moiety, displacing the chloride anion.
| Polymer Functional Group | Resulting Linkage | Potential Application |
| Hydroxyl (-OH) | Sulfonate Ester | Introduction of aromatic groups, altering surface energy |
| Primary Amine (-NH₂) | Sulfonamide | Attachment of a linker for further functionalization |
| Secondary Amine (-NHR) | Sulfonamide | Modifying solubility or thermal properties |
Synthesis of Dyes and Pigments
In the synthesis of dyes and pigments, the introduction of sulfonyl-containing groups can enhance water solubility and improve the fastness of the dye to fabric. The chlorosulfonyl group of this compound serves as a reactive handle to either build a chromophore or to attach the entire molecule to a pre-existing dye structure.
Although not a classically cited precursor in large-scale dye manufacturing, its utility can be inferred from standard synthetic routes. For example, it could react with aromatic amines or phenols, which are common components of azo or triarylmethane dyes. The resulting sulfonamide or sulfonate ester linkage would covalently incorporate the benzoyl methyl ester fragment into the dye molecule. This could be a strategic step in creating more complex, multifunctional dyes. The ester group itself could be further hydrolyzed to a carboxylic acid, providing another site for modulating the dye's properties or for attachment to other molecules.
| Dye Intermediate | Reaction Type | Resulting Structure |
| Aromatic Amine | Sulfonamide formation | A sulfonamide-linked chromophore |
| Phenolic Compound | Sulfonate ester formation | A sulfonate ester-linked chromophore |
Utilization in Heterocyclic Compound Synthesis
A significant application of this compound is in the synthesis of heterocyclic compounds. Its reaction with binucleophiles provides a direct route to various fused ring systems. Research has demonstrated its efficacy in the preparation of substituted 1,2-benzothiazine derivatives.
For example, the reaction of this compound with primary amines or hydrazines leads to the formation of fused heterocyclic structures. In these reactions, the amine first acts as a nucleophile, attacking the chlorosulfonyl group to form a sulfonamide intermediate. Subsequent intramolecular cyclization, often facilitated by a base, results in the formation of the benzothiazine ring system. The specific outcome can be controlled by the choice of reactants and reaction conditions. These heterocyclic scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.
| Reactant | Resulting Heterocyclic System |
| Primary Amines (R-NH₂) | N-substituted 1,2-benzothiazine derivatives |
| Hydrazine (H₂NNH₂) | N-amino-1,2-benzothiazine derivatives |
Novel Synthetic Methodologies Employing this compound as a Reagent
Perhaps the most innovative use of this compound in academic synthesis is as a precursor to highly reactive intermediates. It has been established as a stable and convenient progenitor of 2-carbomethoxy-α-chloro-o-quinodimethane. This transformation is typically achieved through a base-induced 1,4-elimination of HCl, followed by the extrusion of sulfur dioxide (SO₂).
The in-situ generated o-quinodimethane is a powerful diene that readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles. This methodology provides an efficient pathway to construct polycyclic and hydroaromatic systems. For instance, its reaction with maleic anhydride (B1165640) yields a tricyclic adduct, which can be a building block for more complex natural products or functional molecules.
Furthermore, the direct reaction of this compound with various nucleophiles has been explored as a means of generating molecular diversity. Reactions with amines, thiols, and other nucleophiles can proceed at the benzylic position (via substitution of the chloro- intermediate) or at the sulfonyl chloride group, leading to a wide array of substituted benzene (B151609) derivatives.
| Reaction Type | Intermediate/Product | Significance |
| Base-induced elimination/extrusion | 2-carbomethoxy-o-quinodimethane | Access to reactive diene for Diels-Alder reactions |
| Reaction with dienophiles (e.g., maleic anhydride) | Tricyclic Diels-Alder adducts | Rapid construction of complex carbocyclic frameworks |
| Reaction with various nucleophiles | Diverse substituted benzene derivatives | Efficient generation of compound libraries |
Spectroscopic and Advanced Analytical Characterization in Research of Methyl 2 Chlorosulfonyl Methyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Methyl 2-[(chlorosulfonyl)methyl]benzoate, distinct signals would be expected for the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the range of 7.5-8.0 ppm. The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent ester and chlorosulfonylmethyl groups. The singlet for the methyl protons of the ester group (–OCH₃) would likely be observed around 3.9 ppm. The methylene (B1212753) protons (–CH₂–) adjacent to the chlorosulfonyl group are expected to produce a singlet further downfield, likely in the range of 4.5-5.0 ppm, due to the strong deshielding effect of the sulfonyl chloride and the benzene ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would generate several signals between 125 and 140 ppm. The carbon of the methyl group (–OCH₃) would likely appear around 52 ppm, and the methylene carbon (–CH₂–) would be expected in the range of 60-70 ppm.
A hypothetical representation of the expected NMR data is provided in the table below.
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.0 (m) | Carbonyl Carbon (C=O) | 165 - 170 |
| Methylene Protons (-CH₂-) | 4.5 - 5.0 (s) | Aromatic Carbons | 125 - 140 |
| Methyl Protons (-OCH₃) | ~3.9 (s) | Methylene Carbon (-CH₂-) | 60 - 70 |
| Methyl Carbon (-OCH₃) | ~52 | ||
| s = singlet, m = multiplet |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₉H₉ClO₄S), the molecular ion peak [M]⁺ in a mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 248.68 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation analysis would likely show the loss of the chlorosulfonyl group (–SO₂Cl), the methoxy (B1213986) group (–OCH₃), or the entire ester group. Common fragmentation pathways could lead to the formation of ions corresponding to the benzoyl cation or other stable fragments. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to analyze the compound, with the choice depending on its volatility and thermal stability.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1720-1740 cm⁻¹. The S=O stretching vibrations of the sulfonyl chloride group would typically appear as two strong bands in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). The C–O stretching of the ester would be visible in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretching vibration, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically in the range of 400-500 cm⁻¹. The symmetric stretching of the sulfonyl group and the aromatic ring vibrations would also be observable.
| Spectroscopic Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| C=O Stretch (Ester) | 1720 - 1740 |
| Aromatic C=C Stretch | 1450 - 1600 |
| S=O Asymmetric Stretch | 1370 - 1390 |
| S=O Symmetric Stretch | 1170 - 1190 |
| C-O Stretch (Ester) | 1200 - 1300 |
| S-Cl Stretch (Raman) | 400 - 500 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate components of a mixture. For this compound, a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used. The compound's retention factor (Rf) value would be determined to monitor its presence and to check for the presence of impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and quantification of the components in a sample. A reversed-phase HPLC method would likely be suitable for the analysis of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation. A UV detector would be used for detection, as the benzene ring in the molecule will absorb UV light. The retention time and peak purity would be used to confirm the identity and assess the purity of the compound.
| Chromatography Data | |
| Technique | Typical Parameters |
| TLC | Stationary Phase: Silica gel |
| Mobile Phase: Hexane/Ethyl Acetate mixture | |
| Detection: UV light (254 nm) | |
| HPLC | Stationary Phase: C18 column |
| Mobile Phase: Water/Acetonitrile or Water/Methanol gradient | |
| Detection: UV detector |
Computational Chemistry and Theoretical Studies on Methyl 2 Chlorosulfonyl Methyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. For Methyl 2-[(chlorosulfonyl)methyl]benzoate, methods such as Density Functional Theory (DFT) have been employed to investigate its molecular orbitals, charge distribution, and reactivity indices.
These calculations reveal the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Furthermore, the electrostatic potential map generated from these calculations highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative oxygen and chlorine atoms of the chlorosulfonyl group, as well as the oxygen atoms of the ester group, are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the sulfur atom and the carbonyl carbon are likely to be electron-deficient and thus prone to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand (in this case, this compound) might bind to a specific protein target.
Molecular docking algorithms predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. The scoring functions used in these algorithms estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can identify key amino acid residues within the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target interaction over time. MD simulations model the movement of atoms and molecules, allowing for the assessment of the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein upon binding.
Reaction Pathway Modeling and Transition State Analysis
Understanding the reaction mechanisms involving this compound is crucial for its synthesis and application. Reaction pathway modeling and transition state analysis are computational methods used to map out the energetic landscape of a chemical reaction.
These studies involve calculating the potential energy surface for a given reaction, identifying the minimum energy pathways from reactants to products. A key aspect of this analysis is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a critical factor in determining the reaction rate.
For reactions involving the chlorosulfonyl group, such as nucleophilic substitution, these calculations can elucidate the step-by-step mechanism, including the formation of any intermediates and the breaking and forming of chemical bonds. This detailed understanding can aid in optimizing reaction conditions to improve yield and selectivity.
Environmental Aspects and Sustainable Synthesis Research Pertaining to Methyl 2 Chlorosulfonyl Methyl Benzoate
Biodegradation and Environmental Fate of Related Organosulfur Compounds and Degradates
The biodegradability of organosulfur compounds can be influenced by their chemical structure. For instance, studies on palm-based methyl ester sulphonates (MES) have shown that the length of the carbon chain affects the rate of biodegradation; longer carbon chains require more time for microbial degradation. ukm.my Specifically, C12 MES achieved 73% biodegradation in 6 days, while C16 MES reached 63% in 16 days. ukm.my The presence of aromatic structures, such as in linear alkylbenzene sulfonates (LAS), can also extend the biodegradation process. ukm.my
Research on the biodegradation of other sulfur-containing organic compounds, like the azo dye Methyl Red, has demonstrated the capability of microorganisms to break them down. Pseudomonas aeruginosa has been identified as a potent strain for the degradation of Methyl Red, achieving up to 88.37% degradation under optimized conditions. nih.govmdpi.com The degradation process involves the reduction of the azo bond and results in simpler compounds like benzoic acid and o-xylene. nih.gov Similarly, a consortium of bacteria including Raoultella planticola and Ochrobactrum thiophenivorans has been shown to effectively degrade another sulfonated azo dye, Methyl Orange. nih.gov
The environmental fate of organosulfur compounds is also linked to their potential toxicity to microorganisms. Studies have shown that the inhibitory effects of organosulfur compounds on microbial metabolism are concentration-dependent. oup.com For example, aromatic sulfides can be inhibitory to microbial activity at concentrations of 5 mmol/L or higher. oup.com
Table 1: Biodegradation of Various Organosulfur Compounds
| Compound | Microorganism(s) | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| C12 Methyl Ester Sulphonate (MES) | Mixed microbial culture | 73% | 6 days | ukm.my |
| C14 Methyl Ester Sulphonate (MES) | Mixed microbial culture | 66% | 8 days | ukm.my |
| C16 Methyl Ester Sulphonate (MES) | Mixed microbial culture | 63% | 16 days | ukm.my |
| Linear Alkylbenzene Sulfonate (LAS) | Mixed microbial culture | 60% | 8 days | ukm.my |
| Methyl Red | Pseudomonas aeruginosa | 81.49% (initial) - 88.37% (optimized) | 3 days | nih.govmdpi.com |
| Methyl Orange | Raoultella planticola, Ochrobactrum thiophenivorans, Bacillus flexus, Staphylococcus xylosus | Effective degradation | 5 days | nih.gov |
Green Chemistry Principles in Methyl 2-[(chlorosulfonyl)methyl]benzoate Synthesis
Solvent Selection and Minimization Strategies
The choice of solvent plays a critical role in the environmental footprint of a chemical process. In the synthesis of sulfonyl chlorides, various solvents have been employed, and research is ongoing to identify greener alternatives.
Traditionally, the synthesis of compounds like p-toluenesulfonyl chloride involved the use of solvents that are now considered less environmentally friendly. google.com More recent methods have explored the use of lower-toxicity solvents. For instance, a patented method for preparing p-toluenesulfonyl chloride utilizes chloroform, a low-toxicity solvent, in combination with an ionic liquid co-solvent to improve the reaction yield. google.com Another approach for synthesizing p-acetamido benzene (B151609) sulfonyl chloride uses tetrachloroethylene (B127269) as a solvent. google.com
The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as a nucleophile, has been studied in a variety of hydroxylic solvents, including methanol, ethanol, and aqueous mixtures with acetone, 2,2,2-trifluoroethanol (B45653) (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govresearchgate.net The reaction rates are influenced by the solvent's nucleophilicity and ionizing power. nih.govresearchgate.net
Table 2: Solvents Used in the Synthesis and Reactions of Related Sulfonyl Chlorides
| Compound/Reaction | Solvent(s) | Purpose | Reference |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Chloroform with ionic liquid co-solvent | Reaction medium | google.com |
| p-Acetamido benzene sulfonyl chloride | Tetrachloroethylene | Reaction medium | google.com |
| 2-Chlorosulfonyl-3-methyl benzoate (B1203000) | Solvent A and Solvent B | Reaction and extraction | google.com |
| Solvolysis of various sulfonyl chlorides | Methanol, Ethanol, Acetone-water, TFE-water, HFIP-water | Reaction medium and nucleophile | nih.govresearchgate.net |
| Synthesis of sulfonyl chloride precursors | Methylene (B1212753) chloride, benzene, toluene, tetrahydrofuran, diethyl ether, acetonitrile (B52724), dimethyl sulfoxide, dimethylformamide | Drying and reaction medium | rsc.org |
Atom Economy and Reaction Efficiency Improvements
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with poor atom economy generate significant waste. primescholars.com
The efficiency of esterification reactions to produce methyl benzoates, a related class of compounds, has been improved by using solid acid catalysts like zirconium/titanium. mdpi.com These catalysts are recoverable and reusable, which enhances the sustainability of the process. mdpi.com Similarly, deep eutectic solvents based on p-toluenesulfonic acid have been used as both catalysts and extractants in the synthesis of methyl benzoate, achieving yields of up to 93.46%. rsc.org
Emerging Research Trends and Future Prospects for Methyl 2 Chlorosulfonyl Methyl Benzoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Methyl 2-[(chlorosulfonyl)methyl]benzoate into continuous flow chemistry and automated synthesis platforms represents a significant frontier in modern organic synthesis. While specific, large-scale case studies are still emerging, the compound's characteristics make it a prime candidate for such technologies. Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for handling highly reactive intermediates derived from sulfonyl chlorides.
The primary motivation for this integration is the potential to generate libraries of diverse sulfonamide and sultam derivatives with high efficiency and safety. In a typical conceptual flow setup, a stream of this compound would be mixed with a stream containing a specific amine or alcohol in a microreactor. The rapid and controlled mixing and heat exchange in such a reactor would allow for the precise formation of the desired sulfonamide or sulfonate ester, minimizing the formation of byproducts.
Automated platforms can further enhance this process by systematically varying the nucleophiles (amines, alcohols) introduced into the reaction stream. This high-throughput approach could rapidly generate a large matrix of compounds for screening in drug discovery or materials science. The precise control offered by these systems is crucial for managing the exothermic nature of the sulfonylation reactions and for handling the corrosive hydrogen chloride gas that is often produced as a byproduct.
Table 1: Conceptual Advantages of Flow Synthesis for this compound Derivatization
| Feature | Batch Chemistry | Flow Chemistry & Automation |
| Safety | Challenges with heat dissipation and gas evolution in large volumes. | Superior heat and mass transfer; contained system for hazardous byproducts. |
| Efficiency | Sequential reactions can be time-consuming. | Rapid reaction times (seconds to minutes); potential for high-throughput library synthesis. |
| Control | Difficult to precisely control reaction intermediates and exotherms. | Precise control over stoichiometry, temperature, and residence time. |
| Scalability | Scaling up can be non-linear and problematic. | Linear scalability by running the system for longer periods or using parallel reactors. |
Exploration of Novel Catalytic Systems for Derivatization
Research is increasingly directed towards the development of novel catalytic systems to expand the derivatization capabilities of this compound. The primary goal is to achieve transformations that are difficult or inefficient under traditional conditions, such as activating less reactive nucleophiles or achieving enantioselective synthesis.
One area of exploration involves the use of organocatalysts, such as chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives or phosphines, to promote the reaction of the sulfonyl chloride group with sterically hindered or electronically deactivated nucleophiles. These catalysts can form a highly reactive intermediate with the sulfonyl chloride, which is then more susceptible to nucleophilic attack.
Furthermore, transition-metal catalysis is being investigated for novel cross-coupling reactions. While the sulfonyl chloride group is not a typical coupling partner in its native state, it can be converted in situ to other functional groups that are amenable to catalysis. For instance, its reduction to a sulfinate could open pathways for palladium- or nickel-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the sulfur atom. This would dramatically expand the structural diversity of accessible molecules from this single building block.
A key application of such catalytic systems is in the synthesis of chiral sultams. Enantioselective catalysis, where a chiral catalyst guides the reaction to favor one enantiomer over the other, is a major goal. For example, a chiral Lewis acid or a chiral base could be used to catalyze the intramolecular cyclization of a sulfonamide derived from this compound, leading to the formation of optically active benzo[c]isothiazole-2,2-dioxide derivatives.
Expansion of Biological and Material Science Applications through Structure-Activity Relationship Studies
The future prospects of this compound are intrinsically linked to the systematic exploration of its derivatives through Structure-Activity Relationship (SAR) studies. By synthesizing libraries of related compounds and evaluating their properties, researchers can identify key structural motifs responsible for desired functions in both biological and material science contexts.
In medicinal chemistry, SAR studies on sultam derivatives are crucial. The benzo-fused sultam core, readily accessible from this compound, is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. By systematically modifying the substituents on the aromatic ring and the nitrogen atom of the sultam, researchers can probe the interactions of these molecules with biological targets like enzymes or receptors. For example, a library of N-aryl or N-alkyl substituted benzosultams could be screened against a panel of protein kinases to identify new inhibitors for cancer therapy.
Table 2: Representative SAR Study Matrix for Biological Screening
| Base Scaffold | R1 (Aromatic Ring) | R2 (Sultam Nitrogen) | Biological Target |
| Benzo[c]isothiazole-2,2-dioxide | H | Phenyl | Kinase Panel |
| Benzo[c]isothiazole-2,2-dioxide | 4-Methoxy | Cyclohexyl | Protease Panel |
| Benzo[c]isothiazole-2,2-dioxide | 5-Fluoro | Benzyl | GPCR Panel |
In material science, SAR studies focus on tuning the physical and electronic properties of materials. For instance, polymers incorporating sulfonamide linkages derived from this compound could be synthesized. By varying the co-monomers, researchers can study how these changes affect properties like thermal stability, conductivity, and optical transparency. The sulfonyl group is known for its electron-withdrawing nature and its ability to participate in hydrogen bonding, making it a valuable component for designing functional polymers, high-performance plastics, or materials for organic electronics. These systematic studies are essential for the rational design of next-generation materials with tailored properties.
Q & A
Q. What regulatory guidelines apply to storing and disposing of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
